molecular formula C25H21NO4 B6544310 2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide CAS No. 929471-47-6

2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Cat. No.: B6544310
CAS No.: 929471-47-6
M. Wt: 399.4 g/mol
InChI Key: QHDIYOBMVYYRHU-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide features a benzofuran core substituted with a 3-methyl group and a 4-methylbenzoyl moiety at the 2-position. The benzamide group at the 5-position of the benzofuran is further substituted with a 2-methoxy group. Key properties include a molecular weight of 387.41 g/mol, a high lipophilicity (logP = 5.8), and a polar surface area of 45.3 Ų, suggesting moderate bioavailability . Its structure is optimized for interactions with biological targets, particularly in oncology, as inferred from analogs with similar scaffolds .

Properties

IUPAC Name

2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-15-8-10-17(11-9-15)23(27)24-16(2)20-14-18(12-13-22(20)30-24)26-25(28)19-6-4-5-7-21(19)29-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDIYOBMVYYRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C25H21NO4
Molecular Weight 399.45 g/mol
CAS Number 929402-57-3
LogP 5.8007
Polar Surface Area 52.866 Ų

These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the benzofuran moiety is significant as it has been associated with various pharmacological effects, including anticancer and antimicrobial activities.

Potential Mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Effects : Similar compounds have shown potential against various pathogens, suggesting a possible role in inhibiting microbial growth.
  • Anticancer Properties : Benzofuran derivatives have been reported to exhibit cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Biological Activity Studies

Recent studies have explored the biological activities of related compounds and their derivatives, providing insights into the potential effects of this compound.

Case Studies

  • Anticancer Activity : A study indicated that benzofuran derivatives possess significant cytotoxicity against leukemia cell lines (K562 and HL60), with IC50 values ranging from 0.1 to 5 μM, demonstrating their potential as anticancer agents .
  • Antimicrobial Activity : Research on structurally similar compounds revealed notable antimicrobial effects against both gram-positive and gram-negative bacteria, suggesting that modifications in the benzofuran structure can enhance bioactivity .
  • Antioxidant Properties : Compounds with similar structural motifs have been shown to exhibit antioxidant activity, which could be beneficial in preventing oxidative damage in various diseases .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityAntioxidant Activity
This compoundTBDTBDTBD
Benzofuran Derivative A0.1 μMModerateHigh
Benzofuran Derivative B5 μMLowModerate

Scientific Research Applications

Biological Activities

Research indicates that 2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide exhibits various biological activities, particularly in cancer research. Key findings include:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against several cancer cell lines. For example, in assays using MCF-7 breast cancer cells, it demonstrated an IC₅₀ value of 4.6±0.1μM4.6\pm 0.1\,\mu M, indicating potent activity compared to reference compounds like CA-4, which had an IC₅₀ of 180±50μM180\pm 50\,\mu M.

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific structural modifications can significantly impact the biological efficacy of the compound. Notable observations include:

  • Methoxy Substitution : The presence of methoxy groups on both the benzofuran and benzamide moieties enhances biological activity.
  • Benzoyl Moiety : The incorporation of a 4-methylbenzoyl group is crucial for optimal interactions with target proteins involved in cell proliferation.

Case Studies

Recent studies have highlighted the potential therapeutic applications of similar compounds derived from the benzofuran scaffold. For instance:

  • Cancer Therapeutics : Compounds structurally related to this compound have been investigated for their ability to inhibit tubulin polymerization, a critical process for cancer cell division.
  • Preclinical Trials : Other derivatives have shown promising results in preclinical trials targeting various cancer pathways, suggesting that this class of compounds may serve as effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Halogen Substitutions

2-Fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide (F267-0107)
  • Structural difference : Fluorine replaces the methoxy group on the benzamide.
  • Properties : Molecular weight = 387.41 g/mol , logP = 5.8 , similar to the target compound.
  • Implications : Fluorine’s electronegativity may enhance binding affinity but reduce metabolic stability compared to methoxy .
2-Bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
  • Structural difference : Bromine at the benzamide’s ortho position.
  • Properties : Molecular weight = 456.3 g/mol , significantly higher than the target compound.
  • Implications : Increased steric bulk and molecular weight likely reduce solubility and bioavailability .

Analogs with Varied Benzoyl/Substituent Groups

4-tert-Butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide (F267-0169)
  • Structural difference : 4-tert-butyl replaces the 4-methylbenzoyl group.
  • Properties : Molecular weight = 411.5 g/mol , logP likely higher due to tert-butyl’s hydrophobicity.
  • Implications : Enhanced lipophilicity may improve membrane permeability but could increase off-target interactions .
Compounds with 4-Methoxybenzoyl vs. 4-Methylbenzoyl
  • Activity Trend : Pyrrole derivatives with 4-methylbenzoyl (e.g., B1–B6) exhibit IC50 values of 6–8 μM against cancer cell lines, while 4-methoxybenzoyl analogs (B7–B13) show reduced activity .
  • Rationale : The methyl group’s hydrophobic and electron-donating effects enhance target binding compared to methoxy’s polar character.

Heterocyclic Core Modifications

Benzo[d]thiazole, Benzo[d]imidazole, and Benzo[d]oxazole Derivatives
  • Examples : Compounds 1e (thiazole), 1f (imidazole), and 1g (oxazole) .
  • Properties :

    Compound Yield (%) Melting Point (°C) Core Heterocycle
    1e 65.36 177.8–179.2 Thiazole
    1f 81.08 132.3–132.6 Imidazole
    1g 75.75 210.4–210.8 Oxazole
  • Implications : Heterocycle polarity (oxazole > thiazole > imidazole) inversely correlates with melting points. Thiazole/imidazole cores may offer better solubility than benzofuran.

Tables for Comparative Analysis

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C) Core Structure
Target Compound 387.41 5.8 Not reported Benzofuran
2-Fluoro Analog (F267-0107) 387.41 5.8 Not reported Benzofuran
2-Bromo Analog 456.3 ~6.0 Not reported Benzofuran
4-tert-Butyl Analog (F267-0169) 411.5 ~6.5 Not reported Benzofuran
1e (Thiazole) ~450 ~4.5 177.8–179.2 Thiazole

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